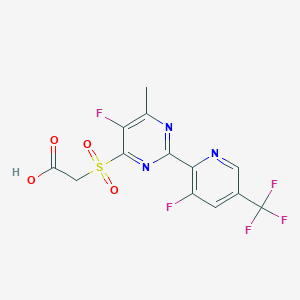

2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)sulfonyl)acetic acid

Description

Propriétés

IUPAC Name |

2-[5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidin-4-yl]sulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F5N3O4S/c1-5-9(15)12(26(24,25)4-8(22)23)21-11(20-5)10-7(14)2-6(3-19-10)13(16,17)18/h2-3H,4H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPVKLYRAKPJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)S(=O)(=O)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)sulfonyl)acetic acid is a complex organic compound notable for its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

| Property | Details |

|---|---|

| Molecular Formula | C15H12F5N3O2S |

| Molecular Weight | 393.34 g/mol |

| CAS Number | 1823182-79-1 |

The structure includes a sulfonyl group attached to acetic acid, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity and selectivity, influencing several biochemical pathways. Specifically, the compound may act as an inhibitor in kinase pathways, which are crucial in cancer cell signaling and proliferation.

Antimicrobial Activity

Research has shown that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated effectiveness against pathogenic bacteria such as E. coli and S. aureus, as well as fungi like C. albicans . This suggests that this compound may possess similar antimicrobial potential.

Antiviral Activity

N-Heterocycles, including pyrimidine derivatives, have been identified as promising antiviral agents. Studies indicate that modifications at specific positions on the pyrimidine ring can enhance inhibitory activity against viral reverse transcriptase, suggesting that this compound could be explored for antiviral applications .

Anticancer Activity

The compound's structural features position it as a candidate for anticancer drug development. Similar compounds have been shown to inhibit kinase activity, which is often dysregulated in cancer. The inhibition of specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study by Nagaraj and Reddy (2008) reported high activity against various pathogens for pyrimidine derivatives, indicating potential for this compound in treating infections .

- Antiviral Potential : Research highlighted the effectiveness of N-Heterocycles in inhibiting viral replication, with certain compounds achieving EC50 values significantly lower than established antiviral agents .

- Kinase Inhibition : A comprehensive review on small molecule kinase inhibitors discusses the role of pyrimidine derivatives in targeting various kinases implicated in cancer progression . The study emphasizes structure-activity relationships that could be applied to optimize the biological efficacy of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)sulfonyl)acetic acid exhibit promising anticancer properties. For instance, derivatives of pyrimidine and pyridine have been shown to inhibit specific kinases involved in cancer cell proliferation. These findings suggest potential applications in developing targeted cancer therapies .

- Antimicrobial Properties

- Inflammation and Pain Management

Data Table: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

-

Study on Anticancer Effects

- A study published in Journal of Medicinal Chemistry explored a series of pyrimidine derivatives, including compounds structurally related to this compound. The results indicated significant cytotoxic effects on various cancer cell lines, with IC50 values suggesting strong potential for further development into anticancer agents .

-

Investigation of Antimicrobial Properties

- In another study focusing on sulfonamide derivatives, researchers found that compounds with similar structures displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the inhibition of bacterial folate synthesis pathways .

- Evaluation of Anti-inflammatory Potential

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Pyrimidine vs. Pyridine Derivatives

- Target Compound : Contains a pyrimidine ring fused with a pyridine group. The 5-fluoro and 6-methyl substituents on pyrimidine likely reduce ring electron density, enhancing electrophilic reactivity .

- Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate (): Features a pyridine core with similar fluoro and methyl groups but lacks the pyrimidine scaffold.

Trifluoromethyl Substitution

Functional Group Analysis

Sulfonyl vs. Thio Linkers

- 2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)thio)acetic acid () : Replaces the sulfonyl group with a thioether. Thioethers are less polar and more prone to oxidative metabolism than sulfones, which could shorten biological half-life .

Sulfonyl Acetic Acid Derivatives

- [(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]acetic acid (): Uses a tetrahydropyrimidinone core with amino and dioxo groups. The saturated ring likely increases conformational flexibility but reduces aromatic π-π stacking interactions compared to the target compound’s planar pyrimidine .

Electronic and Steric Effects

- Fluorine Substituents : The target compound’s dual fluorine atoms (pyrimidine and pyridine) create strong electron-withdrawing effects, polarizing the molecule and enhancing interactions with electron-rich biological targets .

- Methyl Group : The 6-methyl group on the pyrimidine may shield reactive sites from enzymatic degradation, improving stability .

Comparative Data Table

Research Implications

The target compound’s sulfonyl acetic acid group and trifluoromethylpyridine motif position it as a candidate for applications requiring strong target binding and resistance to metabolic degradation. Structural analogs with thioether or ester groups (e.g., ) may offer tunable pharmacokinetics, while benzoic acid derivatives () highlight trade-offs between solubility and rigidity.

Méthodes De Préparation

Pyrimidine Core Formation and Substitution

- Starting from commercially available dichloropyrimidine derivatives, selective nucleophilic aromatic substitution is performed using amines or pyridinyl nucleophiles to introduce the 3-fluoro-5-(trifluoromethyl)pyridin-2-yl substituent at the 2-position.

- Triethylamine is commonly used as a base to facilitate substitution reactions.

- Yields for these steps range between 70–83%, indicating good efficiency for the aromatic substitution reactions.

Purification and Yield Optimization

- Initial synthetic routes encountered low yields and purification difficulties, particularly in peptide coupling steps involving carboxylic acid functionalities.

- Protecting groups such as tert-butoxycarbonyl (BOC) on amines were employed to improve regioselectivity and facilitate subsequent substitutions.

- Deprotection steps were carefully controlled to avoid side reactions.

- Final purification typically involves extraction, drying over anhydrous sodium sulfate, and evaporation under reduced pressure to isolate the desired compound.

Representative Synthetic Scheme Summary

Research Findings and Optimization Insights

- The use of BOC protection on amines significantly enhanced the regioselectivity and purity of intermediates, facilitating subsequent substitution and coupling steps.

- Increasing the carbon spacer between aromatic rings and the acetic acid group improved coupling yields and reduced purification challenges.

- The final compound exhibits good solubility and stability, enabling its isolation in high purity suitable for further biological evaluation.

- Reaction conditions such as solvent choice, temperature control, and base selection critically influence the overall yield and purity.

Summary Table of Key Physicochemical Properties Relevant to Synthesis

| Property | Value | Relevance to Synthesis |

|---|---|---|

| Molecular Weight | 205.13 g/mol | Guides stoichiometry and reagent amounts |

| Solubility | 2.02 mg/ml (soluble) | Affects purification and crystallization |

| Log P (Consensus) | 1.7 | Indicates moderate lipophilicity |

| Number of Aromatic Heavy Atoms | 6 | Complexity of aromatic substitution steps |

| Number of Rotatable Bonds | 3 | Influences molecular flexibility |

| Hydrogen Bond Acceptors | 6 | Affects coupling and reaction conditions |

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Use reverse-phase C18 columns with UV detection (e.g., λ = 254 nm) to assess purity. A mobile phase of acetonitrile/water (with 0.1% trifluoroacetic acid) is effective for resolving polar derivatives .

- Mass Spectrometry (HRMS):

- Electrospray ionization (ESI) in negative/positive mode to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography:

Q. What synthetic routes are commonly employed to construct the pyrimidine-sulfonyl-acetic acid core?

Answer: Critical steps include:

- Pyrimidine-Pyridine Coupling:

- Suzuki-Miyaura Cross-Coupling between halogenated pyrimidine (e.g., 4-chloro-6-methylpyrimidine) and boronic ester-functionalized pyridine derivatives. Palladium catalysts (e.g., Pd(PPh3)4) and base (K2CO3) in THF/water at 80°C are typical .

- Sulfonation:

- Fluorination:

- Electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution with KF in DMF at 120°C for introducing fluorine substituents .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step to mitigate low yields or side reactions?

Answer:

- Reaction Optimization:

- Catalysis:

- Purification:

- Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the sulfonyl-acetic acid derivative.

Q. What strategies resolve discrepancies in reported LogP values for this compound?

Answer:

- Experimental Reassessment:

- Shake-Flask Method: Partition between octanol/water (pH 7.4) with HPLC quantification .

- Computational Refinement:

- Comparative Analysis:

- Cross-validate with structurally similar compounds (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid, LogP = 3.2) .

Q. How do multiple fluorine atoms and the trifluoromethyl group influence biological target interactions?

Answer:

- Electronic Effects:

- Lipophilicity:

- Trifluoromethyl groups improve membrane permeability (LogP increase by ~0.5–1.0 units) .

- Metabolic Stability:

- Fluorine reduces oxidative metabolism; assess via human liver microsomes (HLM) with NADPH cofactors. Monitor degradation via LC-MS/MS .

Q. What in vitro models are most predictive for metabolic stability studies?

Answer:

- Liver Microsomes:

- Incubate compound (1–10 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C. Quench with acetonitrile and analyze via LC-MS/MS .

- Hepatocyte Assays:

- Primary human hepatocytes (3D spheroids) better replicate in vivo metabolism than microsomes alone.

Data Contradiction Analysis Example:

If conflicting bioactivity data arise:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.